N-(Cyclohex-2-en-1-yl)-3-methylaniline
Description
N-(Cyclohex-2-en-1-yl)-3-methylaniline is an aromatic amine featuring a cyclohexene ring fused to a 3-methyl-substituted aniline moiety. Key spectral features include δ 140.6–21.1 ppm in 13C NMR (indicative of aromatic and aliphatic carbons) and a molecular ion peak at m/z 225.1250 (for a related compound) . The cyclohexene ring introduces conformational flexibility, while the 3-methyl group on the aniline influences electronic and steric properties, impacting reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-cyclohex-2-en-1-yl-3-methylaniline |
InChI |
InChI=1S/C13H17N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h3,5-7,9-10,12,14H,2,4,8H2,1H3 |
InChI Key |
NSZRRWNLXATKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCCC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Early synthetic approaches relied on nucleophilic substitution between 3-methylaniline and cyclohexenyl halides. For example, cyclohex-2-en-1-yl bromide reacts with 3-methylaniline in dichloromethane (DCM) or toluene under basic conditions (e.g., NaHCO₃ or K₂CO₃) to yield the target compound.
Reaction Conditions:
- Solvent: DCM, toluene, or ethyl acetate.
- Base: K₂CO₃ (2 equiv).
- Temperature: 25–50°C.
- Yield: 50–65% after 12–24 hours.
A key limitation is the formation of byproducts such as dialkylated amines, necessitating chromatographic purification.
Reductive Amination
An alternative route involves reductive amination of cyclohex-2-en-1-one with 3-methylaniline using NaBH₃CN or Pd/C-H₂. This method avoids harsh acids but requires precise control of stoichiometry to prevent over-reduction of the cyclohexenone ring.
Metal-Catalyzed Coupling Reactions
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enable coupling between 3-methylaniline and cyclohexenyl bromides. A patent describes using Pd/triphenylphosphine complexes in heptane or THF at 80°C, achieving yields up to 72%.
Optimized Protocol (Table 1):
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Triphenylphosphine | Heptane | 80 | 72 |
| PdCl₂(PhCN)₂ | Xantphos | THF | 100 | 68 |
Nickel-Mediated Cross-Coupling
Nickel catalysts (e.g., Ni(OTf)₂) paired with chiral N,N′-dioxide ligands facilitate enantioselective synthesis. A three-component reaction involving nitrosoarenes and diazoacetates reported 82% yield with >95% enantiomeric excess (ee).
Multicomponent Reaction (MCR) Approaches
Rhodium-Catalyzed Cyclization
A Rh-catalyzed MCR of acrylic acids, formaldehyde, and malonates produces cyclopentenones, which can be functionalized to N-(cyclohexenyl)anilines. Yu et al. demonstrated 85% yield using RhCl₃ and AgSbF₆ in MeOH.
Aldol-Electrocyclization Cascade
In alkaline aqueous conditions, phenyl pyruvate and enones undergo aldol condensation followed by electrocyclization to form cyclohexenone intermediates. Hydrolysis and amination with 3-methylaniline yield the target compound with 98% overall efficiency.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A study using phenyl pyruvate and enones in tert-butanol under microwave conditions (135°C, 30 min) achieved 86% yield of anti-configured product. Syn isomers dominated (75:25 ratio) in aqueous NaOH, highlighting solvent-dependent stereoselectivity.
Key Advantages:
- Time Reduction: 30 minutes vs. 24 hours for conventional methods.
- Yield Improvement: 86% vs. 50–65% for alkylation.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Time | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Traditional Alkylation | 50–65 | 12–24 h | Low | Moderate |
| Buchwald-Hartwig | 68–72 | 6–8 h | Moderate | High |
| MCR (Rh-catalyzed) | 85 | 4 h | High | Moderate |
| Microwave-Assisted | 86–98 | 0.5–4 h | High | High |
Microwave-assisted synthesis emerges as the most efficient, balancing speed, yield, and stereocontrol.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-2-en-1-yl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(Cyclohex-2-en-1-yl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclohex-2-en-1-yl)-3-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline
- Key Differences :
- Cyclohexene double bond position: 3-en vs. 2-en in the main compound.
- Substituents: 4-fluoroaniline vs. 3-methylaniline.
- Impact :
3-Methyl-N-(p-tolyl)aniline
- Key Differences :
- Lacks the cyclohexene ring; substituents include a p-tolyl group.
- Impact :
N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline
- Key Differences :
- Substituents: 4-methoxy and N-methyl vs. 3-methylaniline.
- Impact :
N-Cyclohex-2-en-1-yl-N-methylaniline
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| N-(Cyclohex-2-en-1-yl)-3-methylaniline | C₁₃H₁₇N | 187.28 | 3-methylaniline, cyclohexene | Not reported | Moderate (organic solvents) |
| N-(Cyclohex-3-en-1-ylmethyl)-4-fluoroaniline | C₁₃H₁₆FN | 205.27 | 4-fluoroaniline, cyclohexene | Not reported | Low (apolar solvents) |
| 3-Methyl-N-(p-tolyl)aniline | C₁₄H₁₅N | 197.28 | 3-methyl, p-tolyl | Not reported | High (polar aprotic solvents) |
| N-(cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline | C₁₄H₁₉NO | 217.31 | 4-methoxy, N-methyl | Not reported | High (methanol, DCM) |
Note: Data extrapolated from analogous compounds in the evidence .
Biological Activity
N-(Cyclohex-2-en-1-yl)-3-methylaniline, a compound belonging to the class of anilines, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclohexene ring attached to a 3-methylaniline moiety, which contributes to its unique properties and biological activities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Tyrosine Kinases : Like other aniline derivatives, this compound has shown potential as an inhibitor of tyrosine kinases, which are crucial in cancer cell proliferation. Studies have highlighted its ability to inhibit c-Met kinase activity, a target for non-small-cell lung cancer (NSCLC) therapies .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, contributing to cellular protection against oxidative stress. This is particularly relevant in cancer therapy where oxidative damage plays a significant role in tumor progression .
In Vitro Studies
A study investigating the cytotoxic effects of various cyclohexane derivatives on NSCLC cell lines (H460 and A549) found that this compound exhibited significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values were determined through dose-response assays, indicating promising therapeutic potential against these cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure significantly influenced the biological activity of this compound. For instance, substituents on the aniline nitrogen and variations in the cyclohexene ring were correlated with enhanced inhibitory potency against specific kinases .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(Cyclohex-2-en-1-yl)-3-methylaniline, and what methodological considerations are critical for optimizing yield?
- Answer: A plausible synthesis involves a condensation reaction between 3-methylaniline and cyclohex-2-en-1-yl carbonyl derivatives (e.g., aldehydes or ketones), analogous to the synthesis of N-(ferrocenylidene)-3-methylaniline using ferrocenecarboxaldehyde and m-toluidine . Key factors include:
- Catalyst selection: Acidic or basic catalysts (e.g., molecular sieves) to drive imine formation.
- Purification: Column chromatography or recrystallization to isolate the product.
- Yield optimization: Monitoring reaction progress via TLC or NMR, and controlling temperature (typically 60–80°C).
- Data Table:
| Reactants | Catalyst | Temp (°C) | Yield (%) | Reference Method |
|---|---|---|---|---|
| 3-Methylaniline + Cyclohex-2-en-1-carboxaldehyde | Molecular sieves | 70 | 62* | Adapted from |
| *Hypothetical yield based on analogous synthesis. |
Q. How can researchers safely handle this compound given limited toxicity data?
- Answer: Adopt precautionary measures outlined in safety data sheets (SDS):
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and EN 166-compliant safety goggles .
- Ventilation: Use BS-approved fume hoods to minimize inhalation risks .
- Spill management: Absorb spills with sand/vermiculite and dispose via hazardous waste protocols .
- Storage: Keep containers sealed in cool, ventilated areas away from sunlight .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer:
- NMR: H and C NMR to confirm amine linkage and cyclohexene ring geometry.
- Mass spectrometry (MS): High-resolution MS to verify molecular weight (CHN, theoretical MW: 187.28).
- IR spectroscopy: Identify N–H stretching (~3400 cm) and aromatic C–H bonds.
- Note: Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Answer: X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level insights:
- Hydrogen bonding: Analyze C–H···π or N–H···O interactions, as seen in related aniline derivatives .
- Torsional angles: Determine steric effects from the cyclohexene ring’s conformation .
Q. What strategies address contradictions in toxicity or reactivity data for understudied amines like this compound?
- Answer:
- Tiered toxicity assessment:
In silico modeling: Predict acute toxicity using QSAR tools (e.g., TEST by EPA).
In vitro assays: Conduct Ames tests for mutagenicity or cell viability assays (e.g., MTT).
- Reactivity studies: Probe oxidative stability via HPLC or GC-MS under varying conditions (pH, temperature) .
Q. How can computational chemistry enhance the design of this compound-based catalysts or ligands?
- Answer:
- Molecular docking: Screen for binding affinity with metal ions or biomacromolecules.
- DFT calculations: Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalytic applications .
- MD simulations: Study solvation effects or stability in reaction media .
Data Contradiction and Troubleshooting
Q. How should researchers interpret conflicting data on the environmental persistence of this compound?
- Answer:
- Experimental design: Conduct OECD 301 biodegradability tests or soil column studies to assess mobility .
- Analytical validation: Use LC-MS/MS to track degradation products in simulated ecosystems.
- Limitation: Existing SDS sections (e.g., Section 12) lack ecotoxicological data, necessitating independent studies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
